molecular formula C9H18ClF2NO2 B13104720 (R)-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride

(R)-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride

Cat. No.: B13104720
M. Wt: 245.69 g/mol
InChI Key: WYSABMNVMHKYOP-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on the hexanoate backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,2-difluoro-5-methylhexanoic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride may involve large-scale esterification and salt formation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the hexanoate backbone can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted hexanoate derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic properties in treating certain diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Agriculture: Studied for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 4-amino-2,2-difluoro-5-methylpentanoate hydrochloride
  • ®-Ethyl 4-amino-2,2-difluoro-5-methylheptanoate hydrochloride

Uniqueness

  • Fluorine Substitution : The presence of two fluorine atoms on the hexanoate backbone distinguishes it from other similar compounds.
  • Amino Group Position : The position of the amino group on the hexanoate chain contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C9H18ClF2NO2

Molecular Weight

245.69 g/mol

IUPAC Name

ethyl (4R)-4-amino-2,2-difluoro-5-methylhexanoate;hydrochloride

InChI

InChI=1S/C9H17F2NO2.ClH/c1-4-14-8(13)9(10,11)5-7(12)6(2)3;/h6-7H,4-5,12H2,1-3H3;1H/t7-;/m1./s1

InChI Key

WYSABMNVMHKYOP-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)C(C[C@H](C(C)C)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(CC(C(C)C)N)(F)F.Cl

Origin of Product

United States

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